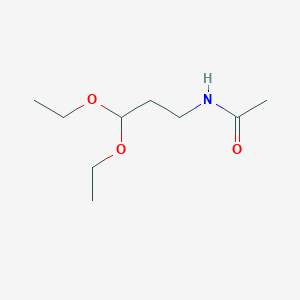

N-(3,3-Diethoxypropyl)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-(3,3-Diethoxypropyl)acetamide often involves complex organic reactions, including acylation, resolution, and crystallization-induced dynamic resolution (CIDR). These methods are designed to achieve high selectivity and yield of the target compound. For example, the synthesis of N,N-diethyl-(R)-[3-(2-aminopropyl)-1H-indol-7-yloxy]acetamide, a related compound, highlights the intricacies involved in constructing the molecule's chiral amine side chain and regioselective functionalization of aromatic starting materials (Ikunaka et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds in the acetamide family, including derivatives and related structures, is characterized using various spectroscopic and crystallographic techniques. For instance, the crystal structure analysis provides insights into intermolecular hydrogen bonds and the spatial arrangement of molecules, which are crucial for understanding the compound's chemical behavior and reactivity (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactions involving acetamide derivatives can include hydrogenation, acetylation, and interactions with various reagents to form new compounds or modify existing ones. These reactions are pivotal in synthesizing intermediates for pharmaceuticals, dyes, and other industrial chemicals. For example, the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide demonstrates the use of novel catalysts for efficient production (Qun-feng, 2008).

Physical Properties Analysis

The physical properties of N-(3,3-Diethoxypropyl)acetamide and related compounds, such as solubility, melting point, and crystal structure, are essential for their application in various fields. These properties are often determined through rigorous experimental procedures, including X-ray crystallography and electron diffraction, to elucidate the compound's structure in different states (Kimura & Aoki, 1953).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are critical for understanding and predicting the behavior of N-(3,3-Diethoxypropyl)acetamide in various chemical environments. Studies on related compounds provide valuable insights into the mechanisms of action, potential uses, and synthesis routes for novel derivatives with desired properties (Kitano & Kuchitsu, 1973).

Wissenschaftliche Forschungsanwendungen

Catalytic Hydrogenation for Synthesis of Dyes

Acetamide derivatives are important intermediates in the production of azo disperse dyes. The study by Zhang Qun-feng (2008) discusses the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, showcasing the role of acetamide derivatives in dye synthesis (Zhang Qun-feng, 2008).

Acetamide Derivatives from Traditional Medicine

Lu Yang et al. (2015) isolated N-acetyldopamine (NADA) derivatives from Periostracum Cicadae, used in traditional Chinese medicine, indicating the potential medicinal applications of acetamide derivatives (Lu Yang et al., 2015).

Anticonvulsant Properties

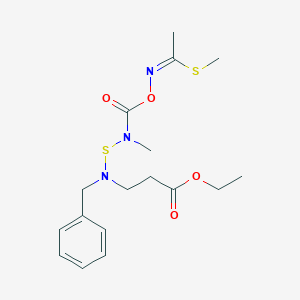

A study by A. Camerman et al. (2005) on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides highlighted the structural basis for their anticonvulsant activities, further demonstrating the pharmaceutical relevance of acetamide derivatives (A. Camerman et al., 2005).

Herbicide Metabolism

Research on the metabolism of chloroacetamide herbicides (e.g., acetochlor, alachlor) in human and rat liver microsomes by S. Coleman et al. (2000) illustrates the environmental and health studies related to acetamide compounds, shedding light on their biodegradation and toxicological aspects (S. Coleman et al., 2000).

Acetylation for Antimalarial Drugs

Deepali B Magadum and G. Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, highlighting a method for synthesizing intermediates for antimalarial drugs (Deepali B Magadum and G. Yadav, 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3,3-diethoxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-4-12-9(13-5-2)6-7-10-8(3)11/h9H,4-7H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEASJBZSJYMFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCNC(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-Diethoxypropyl)acetamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenz[a,c]anthracene](/img/structure/B33276.png)

![2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B33284.png)

![[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate](/img/structure/B33285.png)

![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)